molecular formula C9H10BrNOS B3015429 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide CAS No. 1906860-56-7

1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide

Cat. No.: B3015429
CAS No.: 1906860-56-7
M. Wt: 260.15
InChI Key: IXVWGNRLFQDXEW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide is a heterocyclic compound featuring a thiazole ring with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide can be synthesized through a cyclization reaction involving 4-bromoacetophenone and thiourea in the presence of a catalyst such as iodine . The reaction typically occurs under reflux conditions in ethanol, yielding the desired thiazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1-phenyl-4,5-dihydro-3H-1,2-thiazole 1-oxide.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide involves its interaction with biological targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide is unique due to its specific combination of a bromophenyl group and a thiazole ring with an oxide functionality. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-2-4-9(5-3-8)13(12)7-1-6-11-13/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVWGNRLFQDXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=S(=O)(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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